molecular formula C16H19F2N5O2S B2407523 ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2380185-87-3

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2407523
CAS No.: 2380185-87-3
M. Wt: 383.42
InChI Key: NFODEIVJBXVUGJ-UHFFFAOYSA-N
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Description

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with fluorine atoms and a dimethylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective fluorination of 2-aminopyrimidines using Selectfluor in the presence of silver carbonate (Ag2CO3), which provides high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high purity and yield. These methods may include continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in fluorination reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrimidine ring enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O2S/c1-21(2)26(24,25)22(3)13-8-23(9-13)16-14(18)15(19-10-20-16)11-4-6-12(17)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFODEIVJBXVUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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